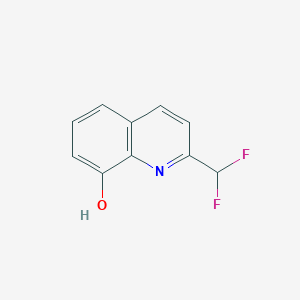
2-(Difluoromethyl)-8-hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-8-hydroxyquinoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties This compound is characterized by the presence of a difluoromethyl group attached to the quinoline ring, which imparts distinct chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-8-hydroxyquinoline typically involves the introduction of the difluoromethyl group onto the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or iron, which facilitate the formation of the difluoromethyl group under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-8-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
2-(Difluoromethyl)-8-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The hydroxy group at the 8th position can participate in redox reactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-8-hydroxyquinoline
- 2-(Chloromethyl)-8-hydroxyquinoline
- 2-(Bromomethyl)-8-hydroxyquinoline
Comparison: 2-(Difluoromethyl)-8-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing its biological activity. Additionally, the difluoromethyl group is less reactive than halomethyl groups, providing greater stability in various chemical environments .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2-(difluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-5-4-6-2-1-3-8(14)9(6)13-7/h1-5,10,14H |
InChI Key |
VCAACEYSVJBKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


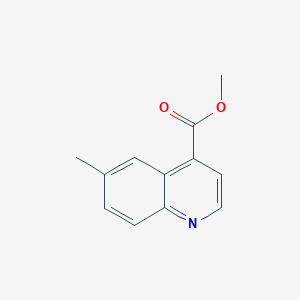
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

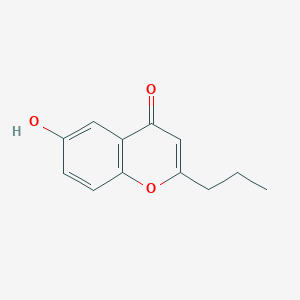

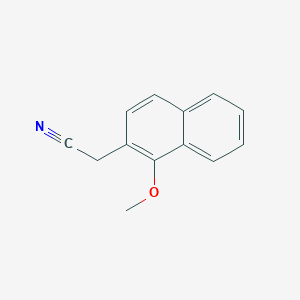
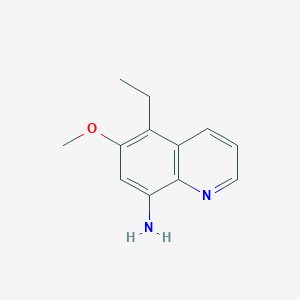

![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)
